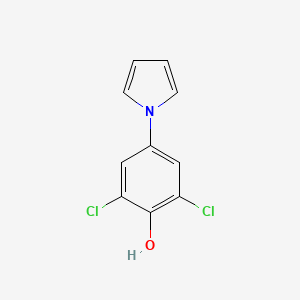

2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol

Overview

Description

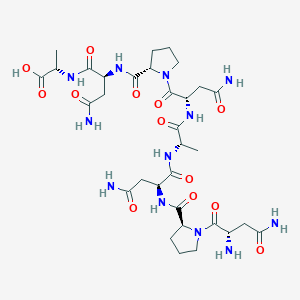

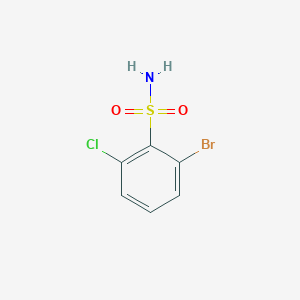

2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol is a chemical compound with the molecular formula C10H7Cl2NO . It is a part of the heterocyclic compounds family, which are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol contains a total of 22 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .Physical And Chemical Properties Analysis

2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol has a molecular weight of 228.077 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Anticancer Agents

Pyrrole and its fused derivatives, which include 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol, have gained attention as potent anticancer agents . They exhibit their cytotoxic activities through several mechanisms, such as acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Antibacterial Activity

The derivatives of pyrrole show in vitro antibacterial activity . This makes 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol a potential candidate for the development of new antibacterial drugs.

Antiproliferative Activity

Pyrrole derivatives have been reported to exhibit antiproliferative activity in HL60 cells . This suggests that 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol could be used in research related to cell proliferation and cancer treatment.

Cyclase Inhibitors

Pyrrole derivatives have been reported as cyclase inhibitors . This means that 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol could potentially be used in research related to signal transduction and cellular communication.

Ras Farnesyltransferase Inhibitors

Aryl pyrroles have been reported as potent inhibitors of Ras farnesyltransferase . This suggests that 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol could be used in research related to the Ras signaling pathway and cancer treatment.

Bioactivity of Polysubstituted Pyrrole Derivatives

The compound 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol can be used in the synthesis of polysubstituted pyrrole derivatives . These derivatives have been found to exhibit various types of bioactivity, which makes them valuable in different areas of biomedical research.

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, which is similar to the pyrrole ring in the given compound, have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the pyrrole ring, a key structural component of this compound, plays a crucial role in its biological activity . The pyrrole ring is a part of many biologically active compounds and drugs, suggesting that it may interact with biological targets in a similar manner .

Biochemical Pathways

Given the broad range of biological activities associated with compounds containing a pyrrole ring, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other polar solvents, which is a characteristic of compounds containing a pyrrole ring, can influence its bioavailability .

Result of Action

Compounds containing a pyrrole ring have been associated with a broad range of biological activities, suggesting that this compound may have similar effects .

Action Environment

The solubility of a compound in water and other polar solvents, which is a characteristic of compounds containing a pyrrole ring, can influence its stability and efficacy .

properties

IUPAC Name |

2,6-dichloro-4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-8-5-7(6-9(12)10(8)14)13-3-1-2-4-13/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGPIOYSRAYBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)

![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)

![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)

![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)